molecular formula C5H8FNO2 B6327156 (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid CAS No. 261350-69-0

(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid

Cat. No.: B6327156
CAS No.: 261350-69-0
M. Wt: 133.12 g/mol
InChI Key: WLGLSRHRSYWDST-DMTCNVIQSA-N
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Description

Significance of Fluorine in Bioorganic and Medicinal Chemistry

Fluorine, being the most electronegative element, imparts unique properties to organic molecules when it replaces a hydrogen atom. Its small size allows it to act as a bioisostere of hydrogen, yet its electronic properties can profoundly alter the behavior of a molecule. nih.gov The introduction of fluorine can enhance metabolic stability, modulate acidity or basicity, and influence binding affinity to biological targets. nih.gov These attributes have made organofluorine compounds prevalent in a wide range of pharmaceuticals.

The strong electron-withdrawing nature of fluorine gives rise to significant stereoelectronic effects that can dictate molecular conformation. A key phenomenon is the gauche effect , where a gauche conformation (a 60° dihedral angle) between fluorine and an adjacent electronegative atom or group is favored over the anti conformation. wisc.edu In the context of a pyrrolidine (B122466) ring, such as that in proline and its analogues, the gauche effect between a fluorine substituent and the ring nitrogen plays a crucial role in determining the ring's pucker. wisc.edu

The pyrrolidine ring is not planar and exists in two primary puckered conformations: Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (where the Cγ atom is on the opposite side). Fluorination at the C3 or C4 position can create a strong bias for one pucker over the other. wisc.edu For instance, a fluorine atom at the (4R)-position of proline strongly favors a Cγ-exo pucker, while a (4S)-fluorine substituent promotes a Cγ-endo pucker. wisc.edu Similarly, fluorination at the C3 position also controls the ring pucker through the gauche effect. nih.gov

Fluoroproline DiastereomerPreferred Ring Pucker
(2S,4R)-4-FluoroprolineCγ-exo
(2S,4S)-4-FluoroprolineCγ-endo
(2S,3R)-3-FluoroprolineCγ-exo
(2S,3S)-3-FluoroprolineCγ-endo

This table illustrates the influence of fluorine stereochemistry on the preferred conformation of the pyrrolidine ring.

The substitution of hydrogen with fluorine can significantly alter a molecule's interactions within a biological system. The carbon-fluorine bond is highly polarized, creating a localized negative electrostatic potential on the fluorine atom. smolecule.com This can influence interactions with protein binding pockets, potentially forming favorable contacts with electropositive regions. nih.gov Furthermore, fluorination can increase the hydrophobicity of a molecule, which may enhance its ability to cross cell membranes and improve bioavailability. The replacement of a hydroxyl group with fluorine can also eliminate a hydrogen bond donor while introducing a weak hydrogen bond acceptor, thereby modifying the interaction profile of the molecule.

Overview of Non-Canonical Amino Acids in Chemical Biology and Drug Discovery

Non-canonical amino acids (ncAAs), which are not among the 20 common proteinogenic amino acids, represent a vast chemical space for protein engineering and drug design. smolecule.com Their incorporation into peptides and proteins can introduce novel functionalities, enhance stability against proteolysis, and constrain conformational flexibility to favor a bioactive conformation. smolecule.com Fluorinated amino acids are a prominent class of ncAAs, offering the unique properties of fluorine to modulate the structure and function of peptides and proteins.

Importance of Pyrrolidine-2-carboxylic Acid Scaffolds in Structural Biology

The pyrrolidine-2-carboxylic acid scaffold, the core structure of proline, is of immense importance in structural biology. Proline's cyclic structure imparts significant conformational constraints on the polypeptide backbone, often inducing turns and disrupting secondary structures like alpha-helices and beta-sheets. This makes it a critical residue in protein folding and structure. The pyrrolidine ring's puckering and the cis-trans isomerization of the preceding peptide bond are key determinants of protein conformation and dynamics.

Contextualizing (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid within the Fluorinated Proline Family

This compound belongs to the family of fluorinated prolines, which have been extensively studied to understand and control peptide and protein structure. The position and stereochemistry of the fluorine atom are critical in determining the conformational preferences of the pyrrolidine ring.

In the case of 3-fluoroprolines, the stereocenter at C3 dictates the ring pucker. Based on the established principles of the gauche effect, in a (2R,3R) stereochemistry, the fluorine atom is trans to the carboxylic acid group. The gauche effect between the C3-F bond and the ring nitrogen would be expected to stabilize a specific ring pucker. Studies on related 3-fluoroproline (B8378837) diastereomers have shown that a (3R)-fluorine substituent, when incorporated into a standard L-proline (2S) scaffold, favors a Cγ-exo pucker. acs.org This preference arises from the stabilizing gauche interaction between the fluorine and the nitrogen atom. By analogy, in this compound, the syn relationship between the fluorine and the C2-carboxyl group, and the gauche relationship with the ring nitrogen, will create a distinct conformational bias.

The electronic properties of the fluorine atom in the 3-position also influence the cis/trans isomerization of the prolyl amide bond. Research on 3-fluoroproline methyl esters has indicated that the (3R) isomer has a higher entropic barrier for both cis-to-trans and trans-to-cis isomerization compared to the (3S) isomer, suggesting that the syn-configured fluorine may sterically hinder the rotation around the C-N bond. nih.gov

The unique conformational constraints imposed by the (2R,3R) stereochemistry make this compound a valuable tool for designing peptides and peptidomimetics with well-defined three-dimensional structures. Its potential applications lie in areas where precise control over molecular shape is crucial for biological activity, such as in the development of enzyme inhibitors or receptor ligands. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGLSRHRSYWDST-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@@H]1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis of 2r,3r 3 Fluoropyrrolidine 2 Carboxylic Acid and Its Analogues

Retrosynthetic Strategies for Fluorinated Pyrrolidine (B122466) Rings

Retrosynthetic analysis reveals several key disconnections for the fluorinated pyrrolidine ring. A common strategy involves the cyclization of a linear precursor that already contains the necessary stereocenters or functional groups that can be converted to them. One such approach disconnects the ring at the N1-C5 bond, envisioning an intramolecular nucleophilic substitution. This typically involves a linear amino alcohol or amino halide precursor where the stereochemistry of the hydroxyl/halide and the fluorine atom are pre-established.

Another powerful retrosynthetic approach involves the functionalization of a pre-existing pyrrolidine ring, such as the stereospecific fluorination of a hydroxyl group in a hydroxyproline (B1673980) derivative. A key transformation in many syntheses is the intramolecular cyclization of an acyclic precursor, often an amine, onto an electrophilic center, which can be achieved through methods like reductive amination or substitution reactions. For instance, a synthetic route can be designed around the cyclization of a bromofluorinated amine intermediate, which itself is derived from an alkenyl azide. researchgate.net This strategy highlights a disconnection of the pyrrolidine ring to an acyclic alkenyl precursor, with the fluorine and a leaving group being installed across the double bond.

Chiral pool synthesis leverages the readily available and inexpensive stereochemically defined starting materials from nature, most notably amino acids. (2S,4R)-4-Hydroxyproline (Hyp) is a particularly attractive starting material for the synthesis of 4-fluoroprolines and can be envisioned as a precursor for 3-fluoropyrrolidine (B48656) derivatives through strategic functional group manipulations. nih.govpku.edu.cn The synthesis of 4-fluoroprolines often involves the displacement of the hydroxyl group in Hyp with a fluoride (B91410) source. nih.gov This can be achieved by activating the hydroxyl group, for example as a tosylate, followed by nucleophilic substitution with an inorganic fluoride. nih.gov Alternatively, direct fluorination using reagents like diethylaminosulfur trifluoride (DAST) can convert the hydroxyl group to a fluorine atom, often with inversion of stereochemistry. nih.gov By starting with the appropriate stereoisomer of 4-hydroxyproline (B1632879), the desired stereochemistry of the fluorine atom can be installed. Subsequent modification of the carboxylic acid at the C2 position and other necessary transformations would then lead to the target molecule.

When suitable chiral pool precursors are unavailable, asymmetric synthesis provides a powerful alternative for creating the desired stereoisomers. These methods establish the key stereocenters during the synthetic sequence using chiral reagents, catalysts, or auxiliaries. unibo.itmdpi.com For fluorinated pyrrolidines, this can involve asymmetric cyclization reactions, diastereoselective reactions on achiral precursors, or enantioselective fluorination of prochiral substrates. nih.govacs.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. manchester.ac.uk For example, a chiral auxiliary attached to an acyclic precursor can control the facial selectivity of a cyclization or a fluorination step. After the desired stereocenter is set, the auxiliary is removed. Pseudoephenamine is an example of a versatile chiral auxiliary used in asymmetric alkylation reactions to create stereocenters with high diastereoselectivity. nih.gov

Asymmetric catalysis, on the other hand, uses substoichiometric amounts of a chiral catalyst to generate enantiomerically enriched products. mdpi.com Organocatalysis, in particular, has emerged as a powerful tool. mdpi.comnih.gov Chiral pyrrolidine-based catalysts and chiral phosphoric acids have been shown to effectively catalyze enantioselective reactions, such as intramolecular aza-Michael reactions, to construct chiral pyrrolidine rings. nih.govacs.org For instance, the synthesis of fluorinated indolizidinone derivatives has been achieved using an enantioselective intramolecular aza-Michael reaction catalyzed by (S)-TRIP-derived phosphoric acid, which efficiently creates the chiral center in the pyrrolidine ring. nih.govacs.org Similarly, transition metal catalysts, often paired with chiral ligands like BINAP or Box derivatives, are used for various asymmetric transformations including hydrogenations, alkylations, and cycloadditions that can be applied to the synthesis of chiral pyrrolidines. nih.govrsc.org

The direct enantioselective introduction of a fluorine atom onto a prochiral substrate is a highly attractive strategy. nih.govox.ac.ukku.ac.ae This is typically achieved using an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, in the presence of a chiral catalyst. nih.gov The catalyst, which can be a chiral metal complex or an organocatalyst, creates a chiral environment around the substrate, leading to the preferential formation of one enantiomer. nih.gov For example, chiral secondary amine catalysts derived from pyrrolidine have been used for the direct asymmetric α-fluorination of aldehydes. nih.gov While this specific example applies to aldehydes, the principle can be extended to other prochiral substrates relevant to the synthesis of (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid. The development of new catalytic systems for asymmetric fluorination is an active area of research, aiming to provide efficient access to a wide range of enantiomerically pure organofluorine compounds. rsc.org

Asymmetric Synthetic Methodologies for Enantiopure Access

Key Intermediates and Precursors in Synthetic Routes

The stereoselective synthesis of this compound and its analogues relies on the formation of key intermediates where the stereochemistry is carefully controlled. One important class of precursors is derived from the chiral pool, with N-protected (2S,4R)-4-hydroxyproline esters being a common starting point. nih.gov The hydroxyl group in these intermediates can be converted to a fluorine atom with inversion of configuration, establishing the (3R, 4R) stereochemistry if starting from a 4R-hydroxyproline.

In routes that build the ring from acyclic precursors, intermediates such as bromofluorinated amines are crucial. For example, a synthetic pathway toward 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine utilizes tert-butyl 4-bromo-3-fluoro-3-methylbutylcarbamate as a key intermediate, which undergoes intramolecular cyclization upon treatment with a base like sodium hydride. researchgate.net This precursor is generated from the bromofluorination of an alkenyl azide. researchgate.net

Another significant intermediate is N-Boc-(3S)-3-hydroxypyrrolidine, which can be fluorinated to give the corresponding (3R)-fluoropyrrolidine derivative. This highlights the importance of protected hydroxypyrrolidines as versatile precursors where the hydroxyl group acts as a handle for introducing the fluorine atom stereoselectively. Trifluoromethylated proline analogues have also been synthesized and incorporated into peptides, indicating the use of specialized fluorinated amino acid precursors in more complex structures. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for key steps, such as fluorination and cyclization. The choice of fluorinating agent, for instance, is critical. While reagents like DAST are effective for converting hydroxyl groups to fluorine, they can be thermally unstable and require careful handling. nih.gov The reaction solvent, temperature, and stoichiometry must be fine-tuned to maximize yield and stereoselectivity while minimizing side reactions.

In catalytic asymmetric reactions, the choice of catalyst and ligand is paramount. For example, in a palladium-catalyzed C-H activation-arylation strategy for synthesizing proline analogs, the yield was significantly influenced by the specific palladium source, ligand, and base used. nih.gov The table below illustrates an example of how reaction conditions can be varied to optimize a synthetic transformation.

Table of Compounds

Diastereomeric Control in Ring Formation and Fluorination

The stereoselective synthesis of this compound relies on a strategic approach that establishes the required stereochemistry at both the C2 and C3 positions of the pyrrolidine ring. This is typically achieved by starting with a chiral precursor to fix the stereocenter at C2 and then introducing the fluorine atom at C3 in a diastereoselective manner. A common and effective strategy involves the electrophilic fluorination of a proline derivative, where the existing stereocenter directs the approach of the fluorinating agent.

A key precursor in this synthetic route is an N-protected 4-oxo-L-proline ester, which already possesses the desired (S) configuration at the C2 position (which corresponds to the (R) configuration in the final product due to priority rules). The diastereoselectivity of the synthesis is then primarily determined during the fluorination step.

Detailed research has shown that the electrophilic fluorination of the silyl (B83357) enol ether of N-Boc-4-oxo-L-proline benzyl (B1604629) ester is a critical step for introducing the fluorine atom at the C3 position. The reaction is known to be regioselectively enolized at the C3 position under kinetic conditions nih.govacs.org. When this enol ether is treated with an electrophilic fluorinating agent, such as Selectfluor®, a mixture of two diastereomers is produced: (2S,3R)-1-tert-butyl 2-benzyl 3-fluoro-4-oxopyrrolidine-1,2-dicarboxylate and its (2S,3S) counterpart dundee.ac.uk.

The formation of these two diastereomers can be understood by considering the approach of the bulky fluorinating agent to the planar enol ether intermediate. The existing stereocenter at C2 influences the trajectory of the incoming electrophile, leading to a preferential formation of one diastereomer over the other. However, in many reported instances, the diastereoselectivity of this particular fluorination step is not exceptionally high, often resulting in a nearly equimolar mixture of the two diastereomers dundee.ac.uk. This necessitates a separation step, typically chromatography, to isolate the desired (2S,3R) isomer.

The subsequent stereoselective reduction of the ketone at the C4 position is the final key step to establish the desired (2R,3R) configuration in related syntheses of 3-fluoro-4-hydroxyprolines. While not strictly part of the synthesis of the title compound itself (which lacks the hydroxyl group), the principles of this reduction are informative. The stereochemical outcome of the reduction is influenced by the directing effect of the adjacent fluorine atom and the C2 substituent nih.govacs.orgscispace.comnih.gov. For the synthesis of this compound, the 4-oxo group would be removed, for instance, via Wolff-Kishner reduction or conversion to a thioacetal followed by desulfurization, after the fluorination step.

Research Findings on Diastereoselective Fluorination

The fluorination of N-Boc-4-oxo-L-proline derivatives has been a subject of detailed investigation. The following table summarizes the typical outcomes of the electrophilic fluorination of the silyl enol ether of N-Boc-4-oxo-L-proline benzyl ester with Selectfluor® dundee.ac.uk.

Product DiastereomerStructureDiastereomeric RatioYield
(2S,3R)-1-tert-butyl 2-benzyl 3-fluoro-4-oxopyrrolidine-1,2-dicarboxylate(2S,3R) isomer~1:155%
(2S,3S)-1-tert-butyl 2-benzyl 3-fluoro-4-oxopyrrolidine-1,2-dicarboxylate(2S,3S) isomer

Note: The structures are illustrative representations of the stereoisomers.

Following the separation of the diastereomers, the (2S,3R)-isomer serves as the direct precursor to the target molecule. The subsequent chemical transformations to remove the protecting groups and the 4-oxo functionality are carried out in a way that preserves the established stereochemistry at C2 and C3.

Conformational Analysis and Stereochemical Influence of 2r,3r 3 Fluoropyrrolidine 2 Carboxylic Acid

Impact of Fluorine Substitution on Pyrrolidine (B122466) Ring Puckering

The five-membered pyrrolidine ring is not planar and exists in puckered conformations, primarily described as Cγ-exo and Cγ-endo. nih.govnih.govnih.govresearchgate.net This nomenclature indicates whether the Cγ carbon atom is puckered on the opposite (exo) or the same (endo) side of the plane as the carboxylic acid group. researchgate.net The strategic placement of a fluorine atom can significantly bias this equilibrium due to stereoelectronic effects.

The substitution of a fluorine atom at the Cγ position of the pyrrolidine ring introduces a chiral center that directly affects the preference for either the Cγ-exo or Cγ-endo pucker. researchgate.net This conformational bias is a result of the interplay between steric and electronic factors. nih.gov Studies on fluorinated pyrrolidines have demonstrated that the gauche effect can stabilize Cγ-exo conformations. nih.gov However, the presence of steric interactions can diminish this bias, leading to an increased population of the Cγ-endo conformation, particularly at lower temperatures in solution. nih.gov In the case of 4-fluoroprolines, the (4R)-diastereomer shows a strong preference for the Cγ-exo conformation, while the (4S)-diastereomer favors the Cγ-endo pucker. researchgate.net This control over ring puckering is a powerful tool in peptide and protein engineering, as it can pre-organize the peptide backbone into specific secondary structures. nih.gov

Table 1: Conformational Preferences of Fluorinated Prolines
CompoundPreferred Ring PuckerInfluencing FactorsReference
(4R)-FluoroprolineCγ-exoGauche effect researchgate.net
(4S)-FluoroprolineCγ-endoGauche effect researchgate.net
3-FluoropyrrolidinesCγ-exo (stabilized)Gauche effect, steric interactions nih.gov

The fluorine gauche effect is a stereoelectronic phenomenon that describes the tendency of a fluorine atom to favor a gauche conformation relative to an adjacent electron-withdrawing group or another electronegative atom. beilstein-journals.orgd-nb.info This effect is attributed to a stabilizing hyperconjugative interaction between the C-F σ* antibonding orbital and an adjacent bonding orbital. In the context of 3-fluoropyrrolidines, the gauche effect between the fluorine atom and the nitrogen atom of the pyrrolidine ring plays a crucial role in determining the ring's pucker. beilstein-journals.orgnih.gov This interaction generally stabilizes a conformation where the fluorine and the nitrogen lone pair are in a gauche arrangement, which in turn favors the Cγ-exo pucker. nih.gov However, it is important to note that the fluorine gauche effect can be influenced and sometimes overshadowed by other interactions, such as steric hindrance and electrostatic forces within the molecule. beilstein-journals.orgd-nb.info

Modulation of Amide Bond Cis/Trans Isomerism in Peptide Chains

The incorporation of fluorinated proline analogues into peptide chains can significantly influence the cis/trans isomerism of the preceding amide bond. d-nb.info While most peptide bonds strongly favor the trans conformation, the X-Pro bond (where X is any amino acid) has a lower energy barrier for cis/trans isomerization. biorxiv.org Fluorine substitution can further modulate this equilibrium. The electron-withdrawing nature of the fluorine atom can decrease the double-bond character of the prolyl amide, thereby lowering the kinetic barrier for isomerization. nih.govpnas.org

The ring pucker of the fluorinated proline, which is dictated by the fluorine's stereochemistry, is directly linked to the cis/trans preference of the adjacent amide bond. researchgate.net A Cγ-exo pucker, often induced by (4R)-fluoroproline, tends to stabilize the trans conformation of the preceding amide bond. researchgate.netacs.org Conversely, a Cγ-endo pucker, characteristic of (4S)-fluoroproline, can increase the population of the cis-amide conformation. nih.gov This ability to control the cis/trans isomerism is a valuable tool in designing peptides with specific folded structures and biological activities.

Spectroscopic Investigations of Conformation

The detailed conformational analysis of (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid and related compounds relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods used to elucidate the conformational preferences in both solution and solid states.

NMR spectroscopy is a powerful tool for studying the conformation of fluorinated pyrrolidines in solution. nih.gov 1H NMR provides information about the proton environment and can be used to determine coupling constants (J-values), which are related to the dihedral angles within the pyrrolidine ring. ugent.be The acidic proton of the carboxylic acid typically appears as a broad singlet in the 10-12 ppm region. libretexts.org

19F NMR is particularly useful for directly probing the environment of the fluorine atom. nih.gov The chemical shift of the fluorine signal is sensitive to its local electronic and steric environment, providing insights into the ring's conformation. Furthermore, heteronuclear Overhauser effect spectroscopy (HOESY) experiments, which measure the through-space interactions between 19F and 1H nuclei, can be used to estimate internuclear distances and provide crucial constraints for conformational analysis. nih.gov The combination of 1H-1H, 1H-19F coupling constants, and HOESY data allows for a detailed picture of the conformational equilibrium in solution. nih.gov

Table 2: NMR Spectroscopic Techniques for Conformational Analysis
TechniqueInformation ObtainedReference
1H NMRProton chemical shifts, coupling constants (dihedral angles) ugent.be
19F NMRFluorine chemical shifts (local environment) nih.gov
HOESY19F-1H internuclear distances nih.gov

Single-crystal X-ray crystallography provides a definitive picture of the molecule's conformation in the solid state. nih.gov By determining the precise three-dimensional arrangement of atoms in a crystal lattice, this technique can unambiguously establish the ring pucker (Cγ-exo or Cγ-endo) and the relative stereochemistry of the substituents. researchgate.netnih.gov This solid-state information serves as a valuable benchmark for comparison with the conformational preferences observed in solution via NMR spectroscopy, allowing for an assessment of the influence of crystal packing forces versus intrinsic conformational preferences. nih.gov

Computational Studies of Conformational Landscapes

Computational methods are powerful tools for elucidating the complex conformational equilibria of substituted pyrrolidines. These studies provide detailed insights into the relative energies of different conformers and the dynamic interplay between various non-covalent interactions that govern the molecule's structure.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and energetics of molecules. It is particularly useful for determining the preferred conformations of fluorinated organic compounds.

Studies on N-acetyl methyl ester derivatives of 3-fluoroprolines provide valuable insights into the conformational behavior of this compound. For the analogous Ac-(3R)-FPro-OMe, DFT calculations have been employed to predict the relative stabilities of the Cγ-endo and Cγ-exo ring puckers. The pyrrolidine ring of proline and its derivatives is not planar and adopts puckered conformations, typically described as "envelope" conformations, where one atom is out of the plane of the other four. The two most common puckers are Cγ-endo (the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (the Cγ atom is on the opposite side).

In the case of pro-3R substitutions on the β-carbon, as in (2R,3R)-fluoroproline, an exo ring pucker is generally exhibited. This preference is influenced by the gauche effect, where the electronegative fluorine atom prefers to be in a gauche orientation relative to the nitrogen atom of the pyrrolidine ring.

Compound DerivativePreferred Ring PuckerKey Stereoelectronic Influence
Ac-(3S)-FPro-OMeCγ-endoGauche effect
Ac-(3R)-FPro-OMeCγ-exoGauche effect

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of molecules over time, providing insights into their dynamic behavior in different environments, such as in solution. While specific MD simulation studies focused solely on this compound are not extensively documented, the principles from simulations of proline and other fluorinated amino acids can be extrapolated.

MD simulations can reveal the flexibility of the pyrrolidine ring and the timescales of transitions between different puckered states. For fluorinated prolines, these simulations would likely show that the Cγ-exo pucker for the (2R,3R) isomer is a stable and frequently sampled conformation in an aqueous environment. The simulations would also illustrate the influence of solvent molecules on the conformational equilibrium, particularly through hydrogen bonding interactions with the carboxylic acid and the pyrrolidine nitrogen.

The dynamic behavior of the fluorine substituent and its interactions with neighboring atoms are also a key focus of MD studies. These simulations can quantify the dihedral angle distributions, providing a more detailed picture of the conformational preferences than static DFT calculations alone. For instance, the F-C3-C2-C(O)OH dihedral angle would be a critical parameter to monitor to understand the steric and electronic effects of the fluorine atom on the orientation of the carboxylic acid group.

In the absence of specific simulation data for this compound, the following table outlines the expected key findings from a hypothetical molecular dynamics study based on knowledge of similar systems.

Simulation ParameterExpected Observation for this compound
Ring Pucker PopulationPredominantly Cγ-exo conformation
Key Dihedral Angle (N-C-C-F)Distribution centered around a gauche conformation
Solvent InteractionsStrong hydrogen bonding with the carboxyl and amino groups, influencing ring flexibility
Conformational TransitionsRelatively high energy barrier for exo-to-endo pucker transition

Applications in Peptide and Protein Engineering

Design and Synthesis of Fluorinated Peptidomimetics

Fluorinated prolines are valuable building blocks in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with enhanced properties such as stability and bioavailability. The synthesis of peptides incorporating these analogs can be achieved through standard solid-phase peptide synthesis protocols, although the synthesis of the fluorinated proline monomer itself requires specific chemical routes.

Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure formed by repeating Gly-X-Y sequences, where X and Y are often proline and 4-hydroxyproline (B1632879) (Hyp), respectively. The stability of the collagen triple helix is highly dependent on the conformation of these imino acids. The incorporation of fluoroproline analogs has been a key strategy to enhance the stability of collagen-mimetic peptides (CMPs).

The stereoelectronic effects of the fluorine substituent play a crucial role in pre-organizing the peptide backbone into the required polyproline II (PPII) conformation, which is a prerequisite for triple helix formation. Specifically, the gauche effect between the fluorine atom and the ring nitrogen influences the pyrrolidine (B122466) ring pucker. While much of the research has focused on 4-fluoroprolines, the principles are applicable to 3-fluoroproline (B8378837) derivatives. For instance, (4R)-fluoroproline (4R-Flp) has been shown to strongly stabilize the Cγ-exo pucker, which is favorable for the Y position in the Gly-X-Y triplet, leading to a significant increase in the thermal stability of CMPs. Conversely, (4S)-fluoroproline (4S-Flp) favors the Cγ-endo pucker. The strategic placement of these analogs can, therefore, be used to engineer hyperstable collagen triple helices.

Table 1: Thermal Stability of Collagen-Mimetic Peptides Incorporating Fluoroproline Analogues
Peptide SequenceMelting Temperature (Tm, °C)Reference CompoundChange in Tm (°C)
(Pro-Hyp-Gly)1061.0--
(Pro-4R-Flp-Gly)1091.0(Pro-Hyp-Gly)10+30.0
(4S-Flp-Pro-Gly)10--Does not form a stable triple helix

This table presents data on the melting temperatures (Tm) of collagen-mimetic peptides, demonstrating the significant stabilizing effect of incorporating (4R)-fluoroproline in the Y-position of the Gly-X-Y repeat.

Elastin is a protein responsible for the elasticity of tissues, and its properties are derived from repeating peptide sequences, commonly VPGVG. These sequences adopt a β-turn structure, which is crucial for the self-assembly and elastic properties of the protein. The incorporation of fluoroproline analogs into elastin-mimetic polypeptides (ELPs) has been shown to modulate their conformational preferences and, consequently, their macroscopic properties.

Studies have demonstrated that the stereochemistry of the fluorine substituent on the proline ring can either enhance or hinder the formation of the type II β-turn characteristic of elastin. For example, the incorporation of (2S,4R)-4-fluoroproline in place of proline in an elastin-mimetic sequence lowered the transition temperature for self-assembly and increased the population of the type II β-turn. In contrast, the (2S,4S)-4-fluoroproline analog had the opposite effect. These findings highlight the potential of using fluoroproline derivatives to precisely control the conformational landscape and assembly of elastin-like materials.

Modulation of Protein Structure, Stability, and Folding

The introduction of fluorinated proline analogs into globular proteins can have profound effects on their structure, stability, and folding kinetics. The ability of these analogs to pre-organize secondary structure elements and influence the energetics of the folded state makes them valuable tools in protein engineering.

A key application of fluoroproline incorporation is the enhancement of protein thermodynamic stability. The stabilizing effect arises from the ability of the fluorinated ring to adopt a preferred pucker that matches the conformation in the native protein structure. This pre-organization reduces the entropic cost of folding.

A notable example is the substitution of all three proline residues in human ubiquitin with (2S,4R)-4-fluoroproline. nih.gov Since the native proline residues in ubiquitin adopt a Cγ-exo pucker, the (4R)-fluoro analog, which favors this conformation, was expected to be stabilizing. nih.gov Experimental studies confirmed this, showing a significant increase in the thermodynamic stability of the fluorinated ubiquitin compared to the wild-type protein. nih.gov

Table 2: Thermodynamic Stability of Ubiquitin with Fluoroproline Substitution
ProteinChange in Gibbs Free Energy of Unfolding (ΔΔGu, kJ·mol-1)Melting Temperature (Tm, °C)
Wild-type Ubiquitin-85.4
(4R)-FPro-Ubiquitin-4.7191.6

This table summarizes the change in thermodynamic stability (ΔΔGu) and melting temperature (Tm) of human ubiquitin upon substitution of its three proline residues with (2S,4R)-4-fluoroproline, indicating a significant stabilization. nih.gov

The conformational rigidity and altered electronic properties imparted by fluoroproline can also influence protein-protein interactions. By modifying the local conformation and surface properties of a protein, the binding affinity and specificity for its partners can be modulated. Fluorinated amino acids have been shown to affect protein-protein interactions, and while specific data for (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid is limited, the principles derived from studies of other fluorinated analogs are relevant. rsc.org The introduction of fluorine can alter the hydrophobicity and electrostatic potential of the protein surface, which are key determinants of binding events.

Proline is known as a "helix breaker" in the context of α-helices, but it is a key component of the polyproline II (PPII) helix. The conformational preferences of fluorinated prolines can be used to either stabilize or destabilize these helical structures. The ability of these analogs to favor a specific ring pucker and trans or cis amide bond conformation can be harnessed to control the formation of helical structures within peptides and proteins.

Furthermore, the unique properties of fluorine, including its hydrophobicity and ability to participate in non-covalent interactions, can be used to direct the self-assembly of peptides into higher-order supramolecular structures. psu.edunih.govnih.govmdpi.comrsc.org Fluorinated peptides have been shown to form a variety of nanomaterials, including nanofibers, hydrogels, and nanoparticles. The incorporation of this compound into peptide sequences could, therefore, provide a means to control not only the secondary structure of the peptide but also its assembly into functional biomaterials.

Use as Spectroscopic Probes in Biological Systems (e.g., ¹⁹F NMR)

The fluorine atom is an exceptional nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, and its introduction into amino acids like this compound provides a powerful probe for studying peptide and protein systems. nih.gov The utility of ¹⁹F NMR stems from several key properties of the fluorine-19 nucleus: it has a high gyromagnetic ratio, 100% natural abundance, and a spin of ½. nih.govnih.gov Crucially, fluorine is virtually absent from native biological systems, eliminating background signals and allowing for clear, unambiguous detection. nih.govresearchgate.net Furthermore, the ¹⁹F chemical shift is highly sensitive to the local chemical environment, with a dispersion range approximately 50 times wider than that of protons, making it an exquisite sensor for subtle conformational changes, ligand binding, protein folding, and dynamics. nih.govnih.gov

When this compound is incorporated into a peptide, the fluorine atom serves as a site-specific reporter. One of the most significant applications is in monitoring the cis/trans isomerization of the peptidyl-prolyl bond, a critical process in protein folding and function. The ¹⁹F NMR signals for the cis and trans conformers are distinct and well-resolved. Research on model peptides, such as Ac-(3R)-(F)Pro-OMe, which shares the same critical stereochemistry at the C3 position, has shown that the chemical shifts of the two isomers are separated by approximately 2 parts per million (ppm). ljmu.ac.ukacs.org This clear separation allows for the precise quantification of the population of each state and the kinetics of their interconversion.

The incorporation of 3-fluoroprolines has been shown to have a relatively small impact on the trans to cis equilibrium constant (Ktrans/cis) compared to their 4-fluoro counterparts. ljmu.ac.ukacs.org This makes them particularly useful as minimally perturbing probes for investigating the native conformational preferences of proline-containing sequences. ljmu.ac.ukacs.org The ability to use these fluorinated analogs as reporters has been explored in studies of proline-rich sequences and their interactions with protein domains like the SH3 domain, demonstrating their utility in elucidating binding kinetics. nih.govcopernicus.org

¹⁹F NMR Properties of a Model (3R)-Fluoroproline Peptide
ParameterReported ValueSignificance in Biological Systems
Chemical Shift Separation (Δδ) between trans and cis isomers ~2 ppm for Ac-(3R)-(F)Pro-OMeAllows for clear, distinct observation and quantification of both conformer populations, crucial for studying protein folding and function. ljmu.ac.ukacs.org
Impact on Ktrans/cis Equilibrium Relatively small compared to 4-fluoroprolinesEnables its use as a minimally perturbing probe to report on the intrinsic conformational landscape of the peptide or protein. ljmu.ac.ukacs.org

Development of Constrained Peptide Scaffolds for Enhanced Bioactivity

Incorporating conformationally restricted amino acids is a powerful strategy for designing peptides with improved biological properties, such as enhanced receptor affinity, selectivity, and metabolic stability. nih.govnih.gov this compound serves as an excellent building block for creating such constrained peptide scaffolds due to the profound influence of the fluorine substituent on the pyrrolidine ring's conformation.

The stereochemistry of the fluorine atom at the C3 position dictates the conformational preferences of the ring through stereoelectronic effects, primarily the gauche effect. nih.govacs.org For this compound, the (3R) configuration strongly favors a Cγ-exo ring pucker. ljmu.ac.ukacs.org This specific pucker pre-organizes the peptide backbone into a well-defined geometry. Furthermore, this Cγ-exo pucker is associated with a high preference for the trans conformation of the preceding peptidyl-prolyl amide bond. ljmu.ac.ukacs.org

By enforcing a specific ring pucker and amide bond isomer, the conformational flexibility of the peptide is significantly reduced. This "scaffolding" effect is highly beneficial for bioactivity. Many bioactive peptides must adopt a specific conformation to bind to their biological targets. By incorporating this compound, the peptide can be locked into this bioactive conformation, reducing the entropic penalty of binding and thereby increasing its affinity and potency. This principle has been demonstrated in related systems, where stereospecific fluorination of proline analogs led to dramatic differences in binding affinity to target proteins, such as the von Hippel-Lindau (VHL) E3 ligase. nih.govacs.orgscispace.com

The development of these constrained scaffolds can lead to peptides that are more resistant to proteolytic degradation, as the fixed conformation can mask cleavage sites that would otherwise be accessible to proteases. nih.gov This enhanced stability is a critical attribute for the development of peptide-based therapeutics. The predictable conformational control exerted by fluorinated prolines makes them powerful tools for transforming flexible peptides into structured, highly active molecules. beilstein-journals.org

Conformational Preferences Induced by (3R)-Fluoroproline Incorporation
Conformational FeaturePreference for (3R)-FluoroprolineImpact on Peptide Scaffolds
Pyrrolidine Ring Pucker Cγ-exoPre-organizes the peptide backbone into a defined three-dimensional structure. ljmu.ac.ukacs.org
Peptidyl-prolyl Amide Bond High trans isomer preferenceStabilizes a specific backbone conformation, reducing flexibility. ljmu.ac.ukacs.org
Overall Effect Conformational constraintEnhances binding affinity, biological activity, and stability against degradation. nih.govnih.gov

Role in Drug Discovery and Chemical Biology Research

(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid as a Chiral Building Block

In the field of pharmaceutical development, the use of chiral building blocks—molecules with a defined three-dimensional structure—is essential for creating precise and effective therapeutic agents. This compound serves as a key chiral building block, providing a rigid scaffold with two defined stereocenters at the C2 and C3 positions. This defined stereochemistry is crucial as the biological activity of complex molecules often depends on a precise spatial arrangement of functional groups for optimal interaction with biological targets like enzymes and receptors.

The pyrrolidine (B122466) ring of this compound is a structural motif present in the natural amino acid proline, a critical component of many peptides and proteins. By incorporating this fluorinated analog into peptide sequences or other molecular frameworks, chemists can introduce conformational constraints and novel electronic properties that are not present in the parent structure.

As a chiral intermediate, this compound is utilized in the synthesis of more complex, biologically active molecules and lead structures for drug discovery programs. Its incorporation can lead to compounds with improved pharmacological profiles. The pyrrolidine scaffold is a common feature in a wide array of pharmaceuticals, and derivatives of this compound are explored for various therapeutic applications. For instance, fluorinated pyrrolidine derivatives have been investigated as components of enzyme inhibitors, where the specific stereochemistry and the presence of the fluorine atom are critical for potent and selective activity. While it often serves as a proline mimic, the fluorine substituent can significantly alter the binding affinity and selectivity of the resulting molecule for its biological target.

The chemical utility of this compound as a building block is enhanced by the presence of two key functional groups: the carboxylic acid at the C2 position and the fluorine atom at the C3 position. Both sites offer opportunities for further chemical modification to build molecular diversity. smolecule.com

The carboxylic acid group is a versatile handle for a variety of chemical transformations, most notably:

Amide Bond Formation: The carboxylic acid can be readily coupled with amines to form amides. This reaction is fundamental in peptide synthesis and in connecting the pyrrolidine core to other molecular fragments in drug candidates.

Esterification: Reaction with alcohols under acidic conditions yields esters, which can be used as protecting groups or to modify the pharmacokinetic properties of a molecule.

The fluorine atom , while generally stable, can also participate in chemical reactions under certain conditions:

Nucleophilic Substitution: The fluorine atom can potentially be displaced by strong nucleophiles, allowing for the introduction of other functional groups at the C3 position, although this is less common than reactions at the carboxyl group.

This dual functionality allows for the systematic modification of the molecule, which is a key strategy in structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of a lead compound.

Design of Enzyme Inhibitors and Biological Targets

The rigid structure of the fluorinated pyrrolidine ring makes it an excellent scaffold for designing enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or the structure of a natural substrate, molecules built from this scaffold can bind tightly to an enzyme's active site and block its activity.

One of the most significant applications of fluoropyrrolidine derivatives is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibiting DPP-4 prolongs the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes.

Several potent and selective DPP-4 inhibitors are based on a pyrrolidine scaffold, which mimics the structure of proline, a natural substrate for the enzyme. The introduction of a fluorine atom onto the pyrrolidine ring has been shown to be a successful strategy for enhancing the potency and modifying the properties of these inhibitors. Research has demonstrated that prolyl-fluoropyrrolidine derivatives can be highly effective DPP-4 inhibitors. Molecular docking studies have shown that the fluoropyrrolidine moiety can occupy the S1 pocket of the DPP-4 active site, a region that accommodates the proline residue of substrates.

Compound ClassTarget EnzymeTherapeutic AreaKey Structural Feature
Prolyl-fluoropyrrolidine derivativesDipeptidyl Peptidase IV (DPP-4)Type 2 DiabetesFluoropyrrolidine scaffold mimicking proline

The utility of the this compound scaffold is not limited to DPP-4. Researchers have explored its use and the use of related pyrrolidine analogs in the design of inhibitors for other important biological targets.

Glutamate Receptors: Pyrrolidine-2-carboxylic acid analogs have been synthesized and evaluated as antagonists for ionotropic glutamate receptors (iGluRs), which are critical for neurotransmission in the central nervous system. ugent.be The constrained conformation of the pyrrolidine ring helps to achieve subtype selectivity among different iGluRs, which is a significant challenge in the field. ugent.be

Mycobacterium tuberculosis InhA: In the search for new treatments for tuberculosis, a series of pyrrolidine carboxamides were identified as a novel class of inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. bldpharm.com This enzyme is a key component of the bacterial fatty acid synthesis pathway and a validated drug target. bldpharm.com

These examples highlight the versatility of the pyrrolidine scaffold in generating inhibitors for a diverse range of enzymes and receptors, suggesting that this compound could be a valuable starting point for developing novel therapeutic agents in various disease areas.

Bioisosteric Replacements in Drug Design with Fluorinated Analogs

Bioisosterism is a key strategy in medicinal chemistry where one atom or group of atoms in a biologically active molecule is replaced by another with similar physical or chemical properties to enhance the compound's pharmacological profile. nih.gov Fluorine is a particularly effective bioisostere due to its unique properties. rsc.orggoogle.com

The fluorine atom in this compound can be considered a bioisostere for a hydrogen atom or a hydroxyl group found in natural proline or hydroxyproline (B1673980), respectively. This substitution can lead to several beneficial changes in molecular properties:

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic groups, which can affect a drug's ionization state, solubility, and ability to interact with its target.

Conformational Control: Fluorine substitution on the proline ring has a profound impact on the ring's conformation, a phenomenon known as the "gauche effect." The fluorine atom influences the "puckering" of the five-membered ring (favoring either a Cγ-endo or Cγ-exo pucker) and can alter the equilibrium between the cis and trans conformations of the preceding amide bond in a peptide chain. acs.orgacs.org This conformational control is critical for pre-organizing a molecule into the correct shape for binding to its biological target. acs.orgacs.org

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Replacing a carbon-hydrogen bond with a C-F bond at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability and half-life of a drug.

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, which can enhance binding affinity and potency.

Property Affected by Fluorine SubstitutionConsequence in Drug Design
pKa Alters ionization, solubility, and target interactions.
Conformation (Ring Pucker) Pre-organizes the molecule for optimal target binding. acs.org
Metabolic Stability Blocks metabolic oxidation, increasing drug half-life.
Binding Interactions Can introduce new favorable interactions (e.g., hydrogen bonds) to improve potency.

By strategically employing this compound as a fluorinated bioisostere of proline, medicinal chemists can fine-tune the properties of drug candidates to achieve improved efficacy, selectivity, and pharmacokinetic profiles.

Structural and Conformational Effects on Ligand-Target Binding

The introduction of a fluorine atom into the pyrrolidine ring of a carboxylic acid, specifically at the 3-position as in this compound, imparts significant and unique structural constraints that profoundly influence its binding to biological targets. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond introduce localized electronic effects and conformational biases that are leveraged in rational drug design. ccspublishing.org.cnnih.gov

One of the primary effects of fluorination is the control over the pyrrolidine ring's pucker, which is its three-dimensional shape. The pyrrolidine ring is not planar and exists in various twisted or envelope conformations. The stereospecific placement of a fluorine atom can favor a particular conformation due to steric and electronic interactions, such as the gauche effect between the fluorine and adjacent electronegative atoms or functional groups. This conformational restriction minimizes the entropic penalty upon binding to a target protein, as the molecule is already pre-organized into a bioactive conformation. nih.govcopernicus.org This can lead to enhanced binding affinity and potency. researchgate.net

By rigidifying the molecular structure, fluorination helps medicinal chemists to better understand the structure-activity relationship (SAR) of a compound series. myskinrecipes.comnih.gov When a flexible molecule is conformationally restricted, it provides a clearer picture of the optimal three-dimensional arrangement of pharmacophoric elements required for biological activity. researchgate.netnih.gov This knowledge is invaluable for designing more potent and selective drug candidates. The defined stereochemistry of compounds like this compound is crucial in this context, as different stereoisomers can exhibit vastly different biological activities due to their distinct spatial arrangements. myskinrecipes.com

Table 1: Influence of Fluorine Substitution on Molecular Properties Relevant to Target Binding | Property | Effect of Fluorination | Implication for Ligand-Target Binding | | :--- | :--- | :--- | | Conformational Preference | Induces a specific ring pucker (e.g., C3-endo vs. C3-exo); pre-organizes the ligand into a bioactive shape. nih.govcopernicus.org | Reduces the entropic cost of binding, potentially increasing affinity and potency. researchgate.net | | Electronic Properties | The C-F bond introduces a strong dipole moment; can influence the pKa of nearby functional groups. ccspublishing.org.cn | Can participate in dipole-dipole interactions and alter the strength of ionic interactions (e.g., salt bridges). | | Binding Interactions | Can act as a weak hydrogen bond acceptor or engage in orthogonal multipolar interactions with protein backbones. | Provides additional, specific interactions that can enhance binding affinity and selectivity. researchgate.net | | Metabolic Stability | The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. ccspublishing.org.cnresearchgate.net | Increases the half-life of the compound, leading to improved pharmacokinetic profiles. |

Applications Beyond Traditional Pharmaceutical Development (e.g., Agrochemistry)

The unique physicochemical properties conferred by fluorine that are advantageous in pharmaceutical design are equally beneficial in the development of modern agrochemicals. ccspublishing.org.cnnih.gov The pyrrolidine scaffold is found in various pesticides, including fungicides and herbicides. ccspublishing.org.cn Incorporating fluorine, as in derivatives of this compound, is a strategic approach to enhance the efficacy, selectivity, and environmental profile of these agents. researchgate.net

In the agrochemical industry, the introduction of fluorine into a molecule can dramatically modify its biological activity by affecting transport to the target site, binding to target enzymes or receptors, and preventing metabolic deactivation by the plant or pest. ccspublishing.org.cnresearchgate.net The enhanced metabolic stability due to the strong C-F bond is particularly valuable, leading to increased residual activity and allowing for lower application rates, which minimizes environmental impact. researchgate.net

Fluorinated compounds have demonstrated success across various classes of agrochemicals:

Herbicides: Pyrrolidine-containing herbicides are known to be effective in controlling a range of weed species. ccspublishing.org.cn Fluorination can enhance their potency and selectivity, ensuring they affect the target weeds while showing low phytotoxicity to the desired crops. ccspublishing.org.cn

Fungicides: Many modern fungicides incorporate fluorine to improve their efficacy against pathogenic fungi. The element can enhance the compound's ability to penetrate the fungal cell wall and inhibit crucial enzymes.

Insecticides: The strategic placement of fluorine can lead to potent insecticides. A significant portion of newly developed insecticides contains fluorine, highlighting its importance in achieving high efficacy against target pests, including those that have developed resistance to older chemistries. nih.govresearchgate.net

The potential use of this compound and related structures as building blocks allows for the synthesis of novel agrochemicals with improved performance profiles. smolecule.com Research in this area focuses on creating molecules that are highly effective at low concentrations, selective for the target pest or weed, and have a favorable environmental footprint. nih.gov

Table 2: Role of Fluorine in Agrochemical Development | Agrochemical Class | Benefit of Fluorination | Example of General Trend | | :--- | :--- | :--- | | Herbicides | Increased potency, improved crop selectivity, and enhanced metabolic stability. ccspublishing.org.cn | Control of both monocotyledonous and dicotyledonous weeds with low phytotoxicity to crops. ccspublishing.org.cn | | Fungicides | High efficacy against plant pathogens, including oomycetes, by binding to specific target proteins. ccspublishing.org.cn | A large percentage of recently developed fungicides are fluorinated compounds. researchgate.net | | Insecticides | Potent activity against a wide range of pests, including sap-feeding insects and those resistant to other pesticides. ccspublishing.org.cnnih.gov | Fluorinated compounds represent a statistically advantageous choice for new insecticide candidates. nih.gov |

Advanced Research Directions and Methodological Innovations in the Study of this compound

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the conformational preferences, metabolic stability, and binding affinity of drug candidates. Within the class of fluorinated molecules, fluorinated amino acids, particularly derivatives of proline, have garnered significant attention. This compound, a stereoisomer of fluorinated proline, represents a valuable building block for the synthesis of novel peptides and small molecule therapeutics. This article explores advanced research directions and methodological innovations focused on this specific compound and its derivatives, highlighting the synergy between synthetic chemistry, computational science, and biology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in (2R,3R)-3-fluoropyrrolidine-2-carboxylic acid?

  • Methodological Answer : Multi-step synthesis involving fluorination and chiral resolution is typically employed. For example, tert-butoxycarbonyl (Boc) protection of pyrrolidine precursors (e.g., as seen in related compounds ) can stabilize intermediates during fluorination. Hydrolysis under acidic conditions (e.g., HCl in water at 93–96°C for 17 hours ) followed by chiral HPLC or enzymatic resolution ensures enantiomeric purity. Critical steps include pH adjustment during crystallization (pH 6.5) to isolate the desired diastereomer .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement ) is the gold standard. The Flack parameter (x) should be calculated to determine absolute configuration, as it avoids false chirality-polarity indications in near-centrosymmetric structures . Complementary techniques include 19F^{19}\text{F} NMR to assess fluorine’s electronic environment and circular dichroism (CD) for chiral validation .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • LCMS/HPLC : To confirm molecular weight (e.g., m/z 490 for related fluorinated pyrrolidines ) and purity (>95% ).
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., DMSO-d6_6 at 400 MHz ) to resolve stereospecific couplings.
  • TGA/IR : To assess thermal stability and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1} ).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., conflicting NMR assignments or crystallographic disorder)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict NMR chemical shifts and optimize geometry for comparison with experimental data . For crystallographic ambiguity, twin refinement in SHELXL or molecular dynamics simulations (e.g., using GROMACS) can model disorder in fluorine-substituted rings .

Q. What strategies mitigate racemization during fluorination or acidic hydrolysis steps in synthesis?

  • Methodological Answer : Low-temperature fluorination (e.g., using DAST or Deoxo-Fluor ) minimizes epimerization. Buffered hydrolysis (e.g., with NaHCO3_3) and rapid neutralization (pH 6.5–7.0) prevent acid-catalyzed racemization . Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) can further enhance stereoretention .

Q. How does fluorine substitution at the 3-position influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Fluorine’s electronegativity increases acidity of the carboxylic acid (pKa_a ~2.5–3.0 vs. ~4.5 for non-fluorinated analogs ). Computational docking studies (e.g., AutoDock Vina) reveal enhanced hydrogen bonding with target enzymes (e.g., prolyl oligopeptidase ). Comparative SAR studies with (2R,3S) or (2S,3R) diastereomers show altered metabolic stability (e.g., CYP450 interactions ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.